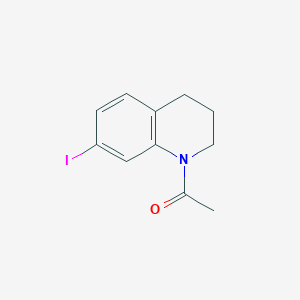

1-(7-Iodo-3,4-dihydro-2H-quinolin-1-yl)-ethanone

Description

Properties

IUPAC Name |

1-(7-iodo-3,4-dihydro-2H-quinolin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO/c1-8(14)13-6-2-3-9-4-5-10(12)7-11(9)13/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBHHHNOBXUEBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Mechanistic Investigations of 1 7 Iodo 3,4 Dihydro 2h Quinolin 1 Yl Ethanone Transformations

Detailed Exploration of Iodination Reaction Pathways (e.g., Radical Intermediates, Electrophilic Aromatic Substitution)

The introduction of an iodine atom at the C-7 position of the 1-acetyl-1,2,3,4-tetrahydroquinoline (B160286) ring is a key transformation. The regioselectivity of this reaction is dictated by the electronic properties of the substrate and the nature of the iodinating agent, proceeding primarily through an electrophilic aromatic substitution (EAS) mechanism, though radical pathways can also be considered.

Electrophilic Aromatic Substitution (EAS): The most plausible pathway for the formation of the 7-iodo derivative is electrophilic aromatic substitution. The N-acetyl group in 1-acetyl-1,2,3,4-tetrahydroquinoline acts as a powerful activating group. The nitrogen atom's lone pair of electrons can be delocalized into the benzene (B151609) ring, increasing its nucleophilicity and directing incoming electrophiles to the ortho and para positions. The C-7 position is para to the nitrogen atom, making it the sterically most accessible and electronically favored site for substitution.

The mechanism proceeds in two main steps researchgate.net:

Formation of the Sigma Complex: An electrophilic iodine species (I⁺), often generated in situ from molecular iodine (I₂) with an oxidizing agent, is attacked by the electron-rich benzene ring of the tetrahydroquinoline. This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized across the ring, including the carbon atom bearing the iodine.

Deprotonation and Re-aromatization: A weak base present in the reaction mixture removes a proton from the sp³-hybridized carbon atom bonded to the iodine. This restores the aromaticity of the benzene ring, yielding the final 7-iodo-substituted product.

In contrast to the fully aromatic quinoline (B57606), where electrophilic attack preferentially occurs on the electron-rich benzene ring (at positions 5 and 8) because the pyridine (B92270) ring is electron-deficient, the saturated, N-acetylated pyridine ring of the tetrahydroquinoline framework makes the nitrogen atom a strong activating director for the attached benzene ring. scispace.com

Radical Intermediates: While EAS is favored for the 7-position, iodination of quinoline systems can also occur via radical mechanisms, though this typically results in different regioselectivity. rsc.org For instance, radical-based C-H iodination protocols for quinolines often lead to selective C-3 iodination. scispace.comrsc.org A plausible radical mechanism would involve:

Initiation: Generation of an iodine radical (I•), for example, through the homolytic cleavage of molecular iodine by heat, light, or a radical initiator.

Propagation: The iodine radical adds to the aromatic ring, followed by oxidation of the resulting intermediate to a cation, which then loses a proton to form the substituted product.

For 1-acetyl-1,2,3,4-tetrahydroquinoline, the strong directing effect of the N-acetyl group makes the EAS pathway the dominant route for C-7 iodination over a less selective radical pathway.

Mechanistic Aspects of C-N Bond Formation in Tetrahydroquinoline Annulation

The synthesis of the core 1,2,3,4-tetrahydroquinoline (B108954) ring system involves the formation of a new C-N bond to close the six-membered heterocycle, a process known as annulation. Several mechanistic strategies can be employed to achieve this transformation.

Reductive Cyclization of 2-Nitroaryl Precursors: A common and effective method involves a domino reaction starting from a substituted 2-nitroaryl compound. nih.gov For example, a 2-nitrochalcone (B191979) can undergo a reductive cyclization. The mechanism involves several steps:

Catalytic hydrogenation (e.g., using Pd/C and H₂) first reduces the nitro group to an aniline (B41778).

Simultaneously, the alkene double bond of the chalcone (B49325) moiety is also reduced.

The newly formed amino group then performs an intramolecular nucleophilic attack on the ketone, forming a cyclic hemiaminal intermediate.

Subsequent dehydration yields a cyclic imine, which is then further reduced under the hydrogenation conditions to afford the stable 1,2,3,4-tetrahydroquinoline ring. nih.gov

Imino-Diels-Alder Reaction: The [4+2] cycloaddition, or Imino-Diels-Alder reaction, provides a direct route to the tetrahydroquinoline skeleton. In this reaction, an aniline (the amine component) reacts with an aldehyde to form an in situ N-arylimine (the aza-diene). This imine then reacts with a dienophile, such as an enol ether. The concerted or stepwise cycloaddition forms the C-N and a C-C bond simultaneously, constructing the heterocyclic ring in a single, atom-economical step. This reaction can be efficiently catalyzed by molecular iodine, which acts as a Lewis acid to activate the imine. researchgate.net

Metal-Catalyzed Oxidative Cyclization: Another approach involves the metal-catalyzed cyclization of amino alcohols. nih.gov In a mechanism postulated for an iridium-catalyzed process, the catalyst first oxidizes the terminal alcohol of an N-substituted 2-aminophenethyl alcohol to an aldehyde. This aldehyde is then intramolecularly trapped by the proximal amino group to form a cyclic iminium ion. This intermediate is then reduced by a hydrido-iridium species, which was generated during the initial oxidation step, to yield the final tetrahydroquinoline product. nih.gov

Catalytic Cycles and Role of Specific Catalysts (e.g., Molecular Iodine, Metal Complexes, Organocatalysts, Photocatalysts)

Catalysts play a pivotal role in facilitating both the annulation to form the tetrahydroquinoline ring and its subsequent functionalization.

Molecular Iodine: Molecular iodine (I₂) is a versatile and inexpensive catalyst that can operate through multiple mechanistic pathways.

As a Lewis Acid: In reactions like the Imino-Diels-Alder synthesis of tetrahydroquinolines, I₂ acts as a mild Lewis acid. It coordinates to the nitrogen of the imine, increasing its electrophilicity and accelerating the [4+2] cycloaddition with the dienophile. researchgate.net

As a Redox Catalyst: In the synthesis of 2-methylquinolines from anilines and vinyl ethers, iodine species exhibit dual behavior. The reduced form, hydrogen iodide (HI), activates the vinyl ether, while molecular iodine (I₂) acts as an oxidant in the final step to aromatize a dihydroquinoline intermediate. The redox interplay between I₂ and HI allows the reaction to proceed with only a catalytic amount of iodine. mdpi.com

Metal Complexes: Transition metal complexes are widely used to catalyze the synthesis of tetrahydroquinolines.

Palladium (Pd): Heterogeneous catalysts like Palladium on carbon (Pd/C) are workhorses for reductive cyclizations. In the synthesis from 2-nitrochalcones, the palladium surface facilitates the catalytic hydrogenation of both the nitro group and the alkene, enabling the domino reaction sequence that leads to the final product. nih.gov

Rhodium (Rh) and Nickel (Ni): These metals are often employed in directed C-H functionalization reactions. For instance, rhodium catalysts have been used for the selective C-H activation and subsequent iodination of quinoline N-oxides at the C-8 position. researchgate.net A proposed catalytic cycle involves coordination of the directing group to the metal center, C-H activation to form a metallacycle intermediate, reaction with the iodine source (e.g., NIS), and reductive elimination to yield the product and regenerate the catalyst.

Organocatalysts: Chiral Brønsted acids, such as chiral phosphoric acids, have been used as the sole catalysts for the enantioselective synthesis of tetrahydroquinolines. The catalyst protonates and activates a 2-aminochalcone, promoting a dehydrative cyclization. The same chiral catalyst then mediates an asymmetric reduction of the resulting enamine intermediate with a hydrogen source like a Hantzsch ester, thereby controlling the stereochemistry of the final product. organic-chemistry.org

Photocatalysts: Visible-light photocatalysis offers a mild and green alternative for constructing tetrahydroquinoline rings. A typical photocatalytic cycle involves:

Excitation of a photocatalyst (e.g., an Iridium or Ruthenium complex, or an organic dye) with visible light.

The excited photocatalyst engages in a single-electron transfer (SET) with the substrate, generating a radical ion.

This radical intermediate undergoes intramolecular cyclization to form the heterocyclic ring.

A final electron transfer and/or protonation step yields the product and regenerates the photocatalyst's ground state. This approach has been used in the cyclization of iodoaryl vinyl derivatives. organic-chemistry.org

| Catalyst Type | Example | Role in Reaction | Mechanistic Step |

| Lewis Acid | Molecular Iodine (I₂) | Activates imine | Imino-Diels-Alder Annulation researchgate.net |

| Redox Catalyst | Pd/C | Hydrogenation | Reductive Cyclization nih.gov |

| Organocatalyst | Chiral Phosphoric Acid | Activates substrate & controls stereochemistry | Asymmetric Cyclization/Reduction organic-chemistry.org |

| Photocatalyst | Iridium Complex | Generates radical intermediate via SET | Radical Cyclization organic-chemistry.org |

Application of In-Situ and Operando Spectroscopic Techniques for Mechanistic Elucidation (e.g., NMR, ESI-MS)

To move beyond postulated pathways and gain direct evidence of reaction mechanisms, in-situ and operando spectroscopic techniques are invaluable. These methods monitor the reaction as it happens, allowing for the detection of transient intermediates and the mapping of complex reaction networks.

In-Situ and Operando NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. When applied under reaction conditions, it can provide real-time quantitative data on the consumption of reactants and the formation of intermediates and products.

Reaction Monitoring: In-situ ¹H or ¹³C NMR can track the concentration profiles of key species over time, enabling detailed kinetic analysis. This has been applied to optimize reactions and understand the influence of various parameters. nih.govresearchgate.net

Intermediate Detection: In a notable study on the tandem synthesis of tetrahydroquinolines, operando Magic Angle Spinning (MAS) NMR was used to study a heterogeneously catalyzed reaction under high pressure. rsc.orgrsc.org By loading a specialized NMR rotor with the reactants, solvent, and solid catalyst, researchers were able to identify six transient intermediates and map ten distinct transformation steps. This allowed for the direct observation of reactive species, such as 2-phenyl-3,4-dihydroquinoline, which were not detectable by conventional chromatographic techniques. researchgate.netrsc.org This deep understanding of the reaction network enabled the optimization of conditions to selectively produce either the tetrahydroquinoline or the fully aromatized quinoline. rsc.org

In-Situ and Operando ESI-MS: Electrospray Ionization Mass Spectrometry (ESI-MS) is exceptionally sensitive for detecting charged or polar species in solution, making it ideal for identifying catalytic intermediates.

Tracking Catalytic Cycles: By continuously sampling a reaction mixture, ESI-MS can detect key intermediates in a catalytic cycle, even if they are present at very low concentrations. For example, in the EAS iodination pathway, ESI-MS could potentially be used to detect the protonated tetrahydroquinoline substrate or the key sigma-complex intermediate.

Elucidating Mechanisms: ESI-MS has been effectively used to provide mechanistic insights into complex catalytic reactions, such as palladium-catalyzed hydrodehalogenation. rsc.org In the context of tetrahydroquinoline synthesis, it could be used to observe iminium ion intermediates in annulation reactions or to identify catalyst resting states and activated species. researchgate.net

| Technique | Information Gained | Example Application |

| Operando NMR | Real-time concentration of reactants, intermediates, and products; identification of transient species; kinetic data. rsc.org | Mapping the complete reaction network for the tandem synthesis of tetrahydroquinolines. rsc.orgrsc.org |

| In-Situ ESI-MS | Detection of low-concentration charged or polar intermediates; identification of catalyst species. rsc.org | Observing iminium ions in annulation reactions or the sigma-complex in EAS. researchgate.net |

By combining these advanced analytical techniques with traditional kinetic studies, a comprehensive and evidence-based understanding of the reaction mechanisms involved in the synthesis and transformation of 1-(7-Iodo-3,4-dihydro-2H-quinolin-1-yl)-ethanone can be achieved.

Derivatization and Advanced Chemical Transformations Involving 1 7 Iodo 3,4 Dihydro 2h Quinolin 1 Yl Ethanone

Chemical Modifications of the N-Acetyl Moiety

The N-acetyl group of 1-(7-Iodo-3,4-dihydro-2H-quinolin-1-yl)-ethanone serves as a protecting group for the nitrogen atom but also presents opportunities for further modification. The transformation of this moiety can significantly alter the chemical properties of the molecule.

Deacetylation: The most fundamental modification is the removal of the acetyl group to yield the secondary amine, 7-iodo-1,2,3,4-tetrahydroquinoline. This is typically achieved through acidic or basic hydrolysis. The resulting free amine is a versatile nucleophile and a key intermediate for a host of further functionalizations.

Further N-Functionalization: Once the acetyl group is removed, the secondary amine can undergo various reactions:

N-Alkylation: Reaction with alkyl halides or reductive amination can introduce various alkyl groups.

N-Arylation: Buchwald-Hartwig amination allows for the formation of a C-N bond with aryl halides.

Amide/Sulfonamide Formation: Acylation with different acyl chlorides or sulfonyl chlorides can introduce a wide range of amide or sulfonamide functionalities, which are prevalent in bioactive molecules.

These modifications allow for fine-tuning the electronic and steric properties of the nitrogen substituent, which can be crucial for modulating biological activity or for building more complex molecular architectures.

| Transformation | Typical Reagents | Resulting Functional Group | Significance |

| Deacetylation | HCl or NaOH (aq) | Secondary Amine (-NH-) | Unmasks the nitrogen for further functionalization. |

| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | Tertiary Amine (-NR-) | Introduces alkyl substituents. |

| N-Arylation | Aryl Halide, Pd catalyst, Ligand | Tertiary Amine (-NAr-) | Forms a C-N bond with an aromatic ring. |

| N-Acylation | Acyl Chloride, Base | Amide (-N-C(=O)R) | Introduces diverse amide functionalities. |

Ring-Expansion, Ring-Contraction, and Annulation Reactions of the Tetrahydroquinoline Scaffold

Modifying the core heterocyclic structure of the tetrahydroquinoline scaffold opens pathways to novel and structurally complex chemical entities. While specific examples starting directly from this compound are specialized, established methodologies for tetrahydroquinoline systems can be applied.

Annulation Reactions: Annulation involves the construction of a new ring fused to the existing scaffold. For the tetrahydroquinoline system, several strategies can be envisioned:

Friedel-Crafts Type Reactions: The existing benzene (B151609) ring can undergo intramolecular or intermolecular Friedel-Crafts acylation or alkylation, particularly at the C-8 position, to form a new fused ring.

Pictet-Spengler Reaction: If the N-acetyl group is removed and a suitable side chain is introduced at the C-8 position, a subsequent Pictet-Spengler reaction could be employed to construct a new fused heterocyclic ring.

Diels-Alder Cycloadditions: Derivatives of the tetrahydroquinoline with appropriate diene or dienophile functionalities could participate in Diels-Alder reactions to build complex polycyclic systems.

Ring-Expansion/Contraction: These transformations are less common but can be achieved through specific rearrangement reactions. For instance, a Beckmann rearrangement of an appropriately substituted oxime derived from a ketone on the scaffold could potentially lead to a ring-expanded lactam. Conversely, reactions like the Favorskii rearrangement on α-halo ketone derivatives of the ring system could theoretically lead to ring contraction.

These advanced transformations significantly increase the structural diversity accessible from the parent molecule, allowing for the synthesis of unique polycyclic and heterocyclic frameworks.

Control and Analysis of Stereoselectivity in Transformations

The parent molecule, this compound, is achiral. However, many of its potential transformations can introduce one or more stereocenters, making the control and analysis of stereoselectivity a critical consideration.

Introduction of Chirality: Stereocenters can be introduced in several ways:

Asymmetric Synthesis of the Scaffold: The tetrahydroquinoline ring itself can be synthesized in an enantiomerically enriched form using methods like asymmetric hydrogenation of a corresponding quinoline (B57606) precursor or through chiral catalyst-mediated cyclization reactions. nih.gov

Stereoselective Reactions on the Scaffold: A reaction at a prochiral center on the existing achiral scaffold can create a new stereocenter. For example, the reduction of a ketone introduced elsewhere on the ring, or an electrophilic addition to a double bond, could be performed with chiral reagents or catalysts to favor the formation of one enantiomer or diastereomer over the other.

Analysis of Stereoselectivity: Once a chiral product is synthesized, determining its stereochemical purity is essential. The primary methods for this analysis include:

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating and quantifying enantiomers, allowing for the determination of enantiomeric excess (ee).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by converting the enantiomers into diastereomers with a chiral derivatizing agent, it is often possible to distinguish and quantify them by NMR.

X-ray Crystallography: For crystalline compounds, X-ray crystallography provides unambiguous determination of the absolute stereochemistry.

The ability to control and analyze stereochemistry is paramount in the synthesis of biologically active molecules, where different stereoisomers often exhibit vastly different pharmacological effects.

Role As a Building Block in Advanced Organic Synthesis and Chemical Biology Research

Utilization as a Key Intermediate in Complex Molecule Construction

The primary value of 1-(7-Iodo-3,4-dihydro-2H-quinolin-1-yl)-ethanone as a synthetic intermediate lies in the reactivity of its carbon-iodine bond. This feature makes it an ideal substrate for numerous palladium-catalyzed cross-coupling reactions, which are fundamental tools for creating carbon-carbon and carbon-heteroatom bonds. These reactions enable the straightforward introduction of a wide range of substituents onto the quinoline (B57606) core, facilitating the synthesis of complex target molecules.

The N-acetyl group serves to protect the nitrogen atom and modulates the electronic properties of the heterocyclic ring. This group can be retained in the final product or removed under specific conditions to allow for further functionalization at the nitrogen position. This dual utility enhances its role as a versatile intermediate.

Below is a table illustrating potential cross-coupling reactions using this compound as a key starting material.

| Reaction Name | Coupling Partner | Reagents/Catalyst (Typical) | Resulting Structure |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 7-Aryl-tetrahydroquinoline |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 7-Alkynyl-tetrahydroquinoline |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand (e.g., P(o-tol)₃), Base | 7-Alkenyl-tetrahydroquinoline |

| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | Pd Catalyst, Ligand (e.g., BINAP), Base | 7-Amino-tetrahydroquinoline |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 7-Aryl/Alkenyl-tetrahydroquinoline |

These transformations allow chemists to append diverse functional groups and build molecular complexity from a common, readily accessible intermediate, which is a highly efficient strategy in multi-step synthesis.

Integration into Synthetic Libraries for Chemical Space Exploration

In modern drug discovery and chemical biology, the exploration of chemical space is crucial for identifying new bioactive compounds. This is often achieved by creating large collections of structurally related molecules known as synthetic libraries. This compound is an excellent scaffold for generating such libraries due to the reliable and versatile chemistry of its iodo group.

Using parallel synthesis techniques, the core tetrahydroquinoline structure can be systematically decorated with a multitude of different building blocks. For example, by reacting the parent iodo-compound with an array of commercially available boronic acids in a multi-well plate format, a library of 7-aryl-tetrahydroquinolines can be rapidly assembled. This approach allows for the systematic investigation of structure-activity relationships (SAR), where the effect of different substituents on a particular biological activity is evaluated. The development of libraries based on iodo-quinoline scaffolds is a recognized strategy for discovering new antimicrobial agents. nih.govmdpi.com

The table below provides a conceptual example of how a synthetic library could be generated from this building block.

| Library Type | Variable Reagent Class | Example Variable Reagents | Resulting Library Members |

| 7-Aryl Derivatives | Boronic Acids/Esters | Phenylboronic acid, 4-Methoxyphenylboronic acid, 3-Pyridylboronic acid | Diverse 7-aryl and 7-heteroaryl substituted tetrahydroquinolines |

| 7-Amino Derivatives | Amines | Morpholine, Piperazine, Aniline (B41778) | A variety of C-N linked derivatives at the 7-position |

| 7-Alkynyl Derivatives | Terminal Alkynes | Phenylacetylene, 1-Hexyne, Propargyl alcohol | Compounds with extended, rigid linkers at the 7-position |

Design and Synthesis of Novel Heterocyclic Scaffolds for Academic Investigation

Beyond its use in appending simple substituents, this compound can serve as a precursor for the synthesis of entirely new and more complex heterocyclic scaffolds. Such novel structures are of great interest in academic research for exploring new areas of chemical space and discovering unprecedented biological activities.

Chemists can devise synthetic routes that use the existing quinoline core as a foundation upon which to build additional rings. This can be achieved through intramolecular reactions or multi-step sequences that leverage the functionality of the iodo and acetyl groups. For instance, a group containing an alkene could be coupled to the 7-position via a Heck reaction, followed by an intramolecular cyclization to form a new ring fused to the quinoline system. This general approach of using quinoline derivatives to build fused sulfur-containing heterocycles has proven to be a fruitful strategy in developing new drugs. mdpi.com

The following table outlines hypothetical strategies for constructing novel scaffolds.

| Synthetic Strategy | Description | Potential Novel Scaffold |

| Intramolecular Heck Reaction | Couple an ortho-alkenylaryl group at C7, followed by an intramolecular palladium-catalyzed cyclization. | Fused polycyclic aromatic systems containing the tetrahydroquinoline core. |

| Annulation Reactions | Utilize the C6-C7 bond of the quinoline ring in a cyclization with a bifunctional reagent. | Tricyclic systems with a new ring fused across the 6 and 7 positions. |

| Post-Coupling Cyclization | Couple a reagent with latent functionality (e.g., an ortho-aminoaryl boronic acid), followed by a condensation reaction to form a new heterocyclic ring. | Tetrahydroquinoline-fused benzimidazole (B57391) or quinoxaline (B1680401) systems. |

Application in the Development of New Chemical Reaction Methodologies

The development of new synthetic methods is a cornerstone of chemical research. To demonstrate the utility and scope of a new reaction, it must be tested on a variety of substrates, particularly those that are relevant to fields like medicinal chemistry. This compound represents a valuable substrate for this purpose.

As an electron-rich N-heterocyclic aryl iodide, it can be used to test the efficacy of new metal-catalyzed coupling reactions, C-H activation protocols, or photoredox-mediated transformations. datapdf.comorganic-chemistry.org Researchers developing a novel catalytic system would be interested to see if it is compatible with the functional groups present in this molecule, such as the amide and the secondary amine precursor. The successful application of a new method to a substrate like this enhances its perceived value and potential for adoption by the wider scientific community.

The table below details how this compound could be used to validate new reaction methodologies.

| New Methodology | Role of this compound | Scientific Value |

| Novel Copper-Catalyzed Trifluoromethylation | Serve as the aryl iodide substrate to test the feasibility of the reaction on an electron-rich heterocycle. | Demonstrates the utility of the new method for synthesizing fluorine-containing, pharmaceutically relevant scaffolds. |

| Photoredox-Catalyzed C-P Coupling | Act as a coupling partner for phosphine (B1218219) oxides or related reagents under visible light irradiation. | Validates the reaction's tolerance for amide functionality and its applicability to nitrogen-containing heterocycles. |

| Ligand Development for Palladium Catalysis | Used as a benchmark substrate to compare the efficiency of a new ligand against existing ones in a standard cross-coupling reaction. | Provides data on the performance of the new ligand with a medicinally relevant molecular core. |

Structural Elucidation and Conformational Analysis in Academic Research

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

The structural framework of 1-(7-Iodo-3,4-dihydro-2H-quinolin-1-yl)-ethanone is typically confirmed through a suite of spectroscopic techniques that probe the molecule's connectivity and chemical environment. While specific data for this exact compound is not widely published, the expected spectral characteristics can be inferred from studies on closely related iodo-quinoline and tetrahydroquinoline derivatives. nih.govmdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass of the molecule and confirming its elemental composition. The mass spectrum would be expected to show a molecular ion peak corresponding to the chemical formula C₁₁H₁₂INO. The isotopic pattern of this peak would be characteristic of a molecule containing one iodine atom. Fragmentation patterns observed in the mass spectrum can provide further structural information by revealing stable fragments of the molecule. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A strong absorption band in the range of 1650-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the ethanone (B97240) group. nih.gov Bands corresponding to C-H stretching of the aromatic and aliphatic portions of the molecule, as well as C-N stretching, would also be present. nih.gov

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observation |

| ¹H NMR | Signals for ethanone-CH₃, dihydroquinoline-CH₂, and aromatic protons. |

| ¹³C NMR | Resonances for carbonyl carbon, aliphatic carbons, and aromatic carbons. |

| HRMS | Molecular ion peak corresponding to the exact mass of C₁₁H₁₂INO. |

| IR | Strong C=O stretching band around 1650-1700 cm⁻¹. |

X-ray Crystallography for Determination of Absolute Configuration and Solid-State Conformational Preferences

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. For a chiral molecule, this method can establish the absolute configuration. While a crystal structure for this compound has not been specifically reported, studies on other iodo-quinoline derivatives, such as 7-iodo-8-hydroxyquinoline, demonstrate the utility of this technique. researchgate.net

An X-ray crystallographic analysis of the title compound would reveal detailed information about bond lengths, bond angles, and torsion angles. It would also elucidate the conformational preferences of the dihydroquinoline ring and the orientation of the N-acetyl group in the crystalline state. Furthermore, the analysis would provide insights into the intermolecular interactions, such as hydrogen bonding and halogen bonding, that govern the packing of the molecules in the crystal lattice. researchgate.netnih.gov

Table 2: Potential X-ray Crystallography Data for this compound

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | Precise 3D position of each atom. |

| Bond Lengths & Angles | Geometric parameters of the molecule. |

| Intermolecular Interactions | Nature of crystal packing forces. |

Computational Chemistry Approaches to Understand Structure-Reactivity Relationships

In the absence of extensive experimental data, computational chemistry provides a powerful avenue for investigating the structural and electronic properties of this compound.

Density Functional Theory (DFT) is a widely used quantum chemical method to study the electronic structure, geometry, and reactivity of molecules. mdpi.com For this compound, DFT calculations could be employed to:

Optimize the molecular geometry to find the most stable conformation.

Calculate the distribution of electron density and electrostatic potential, which can provide insights into the molecule's reactivity.

Predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, to aid in the interpretation of experimental data.

Determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for understanding the molecule's electronic transitions and reactivity. mdpi.com

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of flexible molecules and their interactions with other molecules, such as solvents or biological macromolecules. researchgate.net For this compound, MD simulations could:

Reveal the different accessible conformations of the dihydroquinoline ring and the N-acetyl group in solution.

Provide insights into the dynamic behavior of the molecule over time.

Be used in conjunction with molecular docking studies to predict how the molecule might bind to a biological target, which is a common application for tetrahydroquinoline derivatives in drug discovery research. researchgate.netnih.gov

Table 3: Computational Chemistry Applications

| Method | Application for this compound |

| Quantum Chemical Calculations (DFT) | Geometry optimization, electronic structure analysis, spectroscopic prediction. |

| Molecular Dynamics (MD) Simulations | Conformational analysis, study of intermolecular interactions, binding mode prediction. |

Emerging Research Directions in 1 7 Iodo 3,4 Dihydro 2h Quinolin 1 Yl Ethanone Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Pathways

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a strong emphasis on atom economy and process efficiency. For the synthesis of the 3,4-dihydro-2H-quinolin-1-yl core, research is moving beyond traditional multi-step procedures towards more sophisticated and sustainable strategies.

Domino Reactions: Also known as tandem or cascade reactions, these processes allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. nih.gov This approach is highly effective for synthesizing complex molecules like tetrahydroquinolines and their derivatives from simple starting materials, offering advantages such as excellent atom economy, high selectivity, and reduced waste. nih.govresearchgate.net Strategies applicable to the dihydroquinolinone framework include:

Reduction-Reductive Amination: A sequence initiated by the reduction of a nitro group on an aryl ketone, followed by intramolecular cyclization and further reduction, can yield the tetrahydroquinoline core in high yields (93-98%). nih.gov

Michael-SNAr Sequences: A domino Michael addition of a primary amine to an α,β-unsaturated ketone, followed by an intramolecular nucleophilic aromatic substitution (SNAr), provides a concise route to N-alkyl-2,3-dihydro-4(1H)-quinolinones. nih.gov

Povarov Reaction: This imino Diels-Alder reaction can be performed as a three-component domino process involving arylamines, aldehydes, and dienophiles to stereoselectively produce functionalized tetrahydroquinolines. beilstein-journals.org

Interactive Table: Comparison of Efficient Synthetic Strategies for Dihydroquinoline Scaffolds

| Strategy | Key Features | Catalyst/Conditions | Typical Yields | Ref. |

|---|---|---|---|---|

| Domino Reduction-Reductive Amination | High atom economy, one-pot synthesis of core structure. | Pd/C, H2 | 93-98% | nih.gov |

| Domino Michael-SNAr | Builds N-substituted dihydroquinolinones efficiently. | Base-mediated, room temperature | 54-78% | nih.gov |

| Domino Povarov Reaction | Three-component, stereoselective synthesis. | p-Toluenesulfonic acid | 41-67% | beilstein-journals.org |

| Hydrazine-Catalyzed RCCOM | Mild conditions, compatible with diverse functional groups. | Hydrazine, heat | Not specified | nih.gov |

Exploration of Unconventional Reactivity Modes and Novel Catalytic Systems

The functionalization of the dihydroquinolinone scaffold is critical for creating diverse molecular libraries for various applications. Modern research focuses on novel catalytic systems that enable previously inaccessible transformations, particularly through C–H functionalization and radical-mediated pathways. The iodine atom at the 7-position of the target molecule serves as a versatile handle for a wide range of cross-coupling reactions, further expanding its synthetic utility.

Transition Metal Catalysis:

Palladium (Pd): Palladium catalysis is a powerful tool for C–H functionalization, allowing for the direct introduction of new functional groups onto the quinoline (B57606) core. mdpi.comnih.gov While C2 functionalization is common, recent methods have enabled selective activation of other positions, such as C8, which is electronically analogous to the C7 position in the target compound. acs.orgrsc.org Furthermore, palladium catalysts are instrumental in forming dihydroquinolinones through intramolecular C-N coupling strategies. bohrium.com

Copper (Cu) and Iron (Fe): Copper- and iron-catalyzed tandem reactions involving radical addition/cyclization of N-arylcinnamamides have been developed to synthesize various dihydroquinolin-2(1H)-ones. mdpi.com These methods often proceed through radical intermediates, offering reactivity patterns complementary to traditional ionic pathways.

Silver (Ag): Silver-catalyzed protocols can initiate radical addition/cyclization cascades, for instance, by reacting N-phenylcinnamamides with keto acids to produce substituted dihydroquinolinones with high stereoselectivity. mdpi.com

Photoredox Catalysis: Visible-light-mediated synthesis is an emerging green chemistry approach. Metal-free photoredox cyclization of N-arylacrylamides, using organic dyes like 4CzIPN as photocatalysts, provides an environmentally benign route to dihydroquinolinones. organic-chemistry.org

The presence of the iodo-substituent on the aromatic ring of 1-(7-Iodo-3,4-dihydro-2H-quinolin-1-yl)-ethanone makes it an ideal substrate for a plethora of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, and amino groups at this position.

Application of Artificial Intelligence and Machine Learning in Reaction Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize synthetic chemistry by transforming how reactions are designed, optimized, and discovered. nih.govrsc.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy. beilstein-journals.org

For a target molecule like this compound, AI and ML can be applied in several key areas:

Retrosynthesis Prediction: ML-based approaches are showing promising results in single-step retrosynthesis prediction, helping chemists to identify potential starting materials from a target molecule. microsoft.com By learning from millions of published reactions, these tools can propose both known and novel disconnection strategies.

Reaction Condition Optimization: A significant challenge in synthesis is identifying the optimal conditions (catalyst, solvent, temperature, etc.). ML models, particularly those using active learning, can intelligently guide experimentation to find the best conditions with a minimal number of experiments. nih.govnih.govduke.edu Neural network models trained on large databases like Reaxys can now predict suitable catalysts, solvents, and temperatures for a broad range of organic transformations. acs.org

Solvent Selection: ML models can predict the solubility of molecules in different organic solvents, a critical parameter for reaction success and product purification. mit.edu This can also guide chemists toward greener and safer solvent choices.

The application of these data-driven approaches can significantly shorten the development timeline for complex molecules by augmenting the intuition and expertise of chemists with powerful predictive capabilities. beilstein-journals.orgnih.gov

Advanced Spectroscopic and Computational Tools for Deeper Mechanistic Understanding

A profound understanding of a molecule's structure and its reaction mechanisms is fundamental to controlling its chemical behavior. Advanced analytical and computational methods provide unprecedented insight into these aspects.

Advanced Spectroscopic Techniques:

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of a molecule's three-dimensional structure in the solid state. nih.gov This technique has been used to confirm the structure of novel dihydroquinoline derivatives, providing precise bond lengths, bond angles, and stereochemical relationships. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1D ¹H and ¹³C NMR are routine, advanced 2D techniques are indispensable for the complete structural elucidation of complex heterocyclic compounds in solution. ipb.ptresearchgate.net Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allow chemists to map out the connectivity of atoms within the molecule, confirming the carbon skeleton and the position of substituents. researchgate.net NOE (Nuclear Overhauser Effect) experiments are crucial for determining the relative configuration and conformation of the molecule. ipb.pt

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations have become a cornerstone for investigating the electronic structure, properties, and reactivity of molecules. grnjournal.us For quinoline derivatives, DFT is used to calculate optimized molecular geometries, frontier molecular orbitals (HOMO-LUMO) to assess stability and reactivity, and molecular electrostatic potential (MEP) maps to identify sites susceptible to electrophilic or nucleophilic attack. nih.govarabjchem.orgnih.gov

Mechanistic Analysis: Computational chemistry is pivotal for elucidating reaction mechanisms. mdpi.com By calculating the potential energy surface (PES) of a reaction, researchers can identify transition states and intermediates that are often too transient to be observed experimentally. grnjournal.ussmu.edunih.gov This allows for a detailed, step-by-step understanding of how reactants are converted to products, as demonstrated in computational studies of the C-H activation of quinolines. rsc.org

Interactive Table: Application of Advanced Analytical and Computational Tools

| Technique | Primary Application | Information Gained | Ref. |

|---|---|---|---|

| X-ray Crystallography | Solid-State Structure Determination | Precise 3D atomic coordinates, bond lengths/angles, stereochemistry. | nih.govnih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Solution-State Structure Elucidation | Atom connectivity, assignment of all ¹H and ¹³C signals. | ipb.ptresearchgate.net |

| Density Functional Theory (DFT) | Electronic Structure & Reactivity | Optimized geometry, HOMO-LUMO gap, charge distribution, spectroscopic properties. | nih.govrsc.orgresearchgate.net |

| Reaction Pathway Modeling (IRC) | Mechanistic Investigation | Identification of transition states and intermediates, reaction energy profiles. | nih.govacs.org |

Q & A

Advanced Research Question

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare with non-iodinated analogs to assess iodine’s role .

- Target identification : Perform molecular docking with HER2 or kinase domains (software: AutoDock Vina). The iodine atom may enhance hydrophobic interactions .

- Mechanistic studies : Use fluorescence quenching to probe DNA intercalation or Western blotting to evaluate apoptosis markers (e.g., caspase-3 activation) .

What computational methods are suitable for predicting the compound’s stability and degradation pathways?

Advanced Research Question

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify labile bonds (e.g., C–I bond dissociation energy). Predict photodegradation products .

- Molecular dynamics (MD) : Simulate solvent interactions (water, DMSO) to assess hydrolysis susceptibility.

- HPLC-MS stability testing : Expose the compound to UV light, heat (40–60°C), and acidic/basic conditions. Track degradation via retention time shifts .

How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Advanced Research Question

The dihydroquinoline core may exhibit tautomerism. To confirm the dominant form:

- Single-crystal X-ray diffraction : Refine using SHELXL . Key metrics include bond lengths (C–N in the ring) and torsion angles.

- Variable-temperature NMR : Monitor proton shifts in DMSO-d₆ from 25°C to −60°C. Slow interconversion at low temps may split peaks .

- IR spectroscopy : Compare carbonyl stretches (~1700 cm⁻¹ for ketone vs. ~1650 cm⁻¹ for enol tautomers) .

What analytical challenges arise in quantifying trace impurities, and how can they be mitigated?

Advanced Research Question

- HPLC-DAD/UV : Use a C18 column (acetonitrile/water + 0.1% TFA) to separate impurities. Calibrate with synthesized standards (e.g., de-iodinated byproduct).

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for sensitive detection of halogenated degradants .

- Limitations : Iodine’s high atomic mass may suppress ionization in ESI-MS; use APCI instead .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.